molecular formula C10H13BrN2O2 B1399424 2-Bromo-4-tert-butyl-5-nitroaniline CAS No. 873055-28-8

2-Bromo-4-tert-butyl-5-nitroaniline

Cat. No.: B1399424
CAS No.: 873055-28-8
M. Wt: 273.13 g/mol
InChI Key: DNPTWQQEANGOGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-tert-butyl-5-nitroaniline is a chemical compound with the molecular formula C10H13BrN2O2 . It is also known by its CAS number 952664-76-5 . The compound has a molecular weight of 273.13 g/mol .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C10H13BrN2O2/c1-10(2,3)6-4-7(11)8(12)5-9(6)13(14)15/h4-5H,12H2,1-3H3 . This indicates the presence of bromine, nitrogen, and oxygen atoms in the compound.


Physical and Chemical Properties Analysis

The compound has a topological polar surface area of 71.8 Ų and a rotatable bond count of 1 . It is a powder at room temperature .

Scientific Research Applications

Synthetic Methodologies and Applications

Research in synthetic chemistry often explores efficient methodologies for producing key intermediates for various applications, including pharmaceuticals, materials science, and industrial chemistry. For example, Qiu et al. (2009) developed a practical method for the synthesis of 2-fluoro-4-bromobiphenyl, highlighting the challenges and solutions in synthesizing brominated compounds, which could be relevant to the synthesis and application of 2-Bromo-4-tert-butyl-5-nitroaniline in similar contexts (Qiu et al., 2009).

Environmental Impact and Management

The environmental occurrence, fate, and toxicity of synthetic compounds, including nitroaniline derivatives, are critical areas of research. Liu and Mabury (2020) provided an overview of synthetic phenolic antioxidants (SPAs) in various matrices, noting the importance of understanding the environmental behavior of such compounds (Liu & Mabury, 2020). This kind of study underscores the relevance of assessing the environmental impact of chemicals like this compound.

Nitration Processes and Nitro Compounds in the Atmosphere

The atmospheric occurrence and formation mechanisms of nitrophenols, which share a functional group with this compound, have been reviewed by Harrison et al. (2005). This research provides insight into the sources, transformations, and environmental implications of nitro compounds in the atmosphere (Harrison et al., 2005).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include wearing suitable gloves, protective clothing, and eye protection .

Properties

IUPAC Name

2-bromo-4-tert-butyl-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-10(2,3)6-4-7(11)8(12)5-9(6)13(14)15/h4-5H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPTWQQEANGOGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1[N+](=O)[O-])N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-Bromo-4-tert-butyl-phenylamine (162 g, 0.71 mol) was added dropwise to H2SO4 (410 mL) at room temperature to yield a clear solution. This clear solution was then cooled down to −5 to −10° C. A solution of KNO3 (82.5 g, 0.82 mol) in H2SO4 (410 mL) was added dropwise while the temperature was maintained between −5 to −10° C. Upon completion, the reaction mixture was poured into ice/water and extracted with EtOAc. The combined organic layers were washed with 5% Na2CO3 and brine, dried over Na2SO4 and concentrated. The residue was purified by a column chromatography (EtOAc/petroleum ether 1/10) to give 2-bromo-4-tert-butyl-5-nitro-phenylamine as a yellow solid (152 g, 78%).
Quantity
162 g
Type
reactant
Reaction Step One
Name
Quantity
410 mL
Type
solvent
Reaction Step One
Name
KNO3
Quantity
82.5 g
Type
reactant
Reaction Step Two
Name
Quantity
410 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-tert-butyl-5-nitroaniline
Reactant of Route 2
2-Bromo-4-tert-butyl-5-nitroaniline
Reactant of Route 3
Reactant of Route 3
2-Bromo-4-tert-butyl-5-nitroaniline
Reactant of Route 4
2-Bromo-4-tert-butyl-5-nitroaniline
Reactant of Route 5
Reactant of Route 5
2-Bromo-4-tert-butyl-5-nitroaniline
Reactant of Route 6
Reactant of Route 6
2-Bromo-4-tert-butyl-5-nitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.